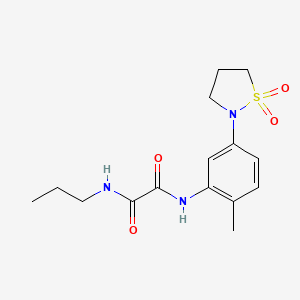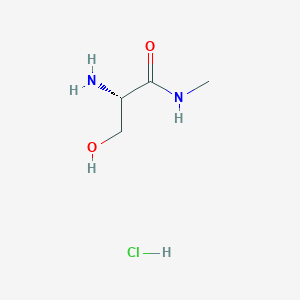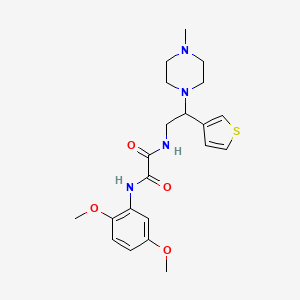![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . They have been evaluated for their in vitro cytotoxic activities against human cancer cell lines .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves the design and synthesis of new compounds with the same essential structural features of the reported hit compound and almost the same binding mode . The new compounds were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
Triazoloquinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors . Some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives include aromatic nucleophilic substitution . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives can vary. For example, compounds incorporating [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one moiety had a good level of ADMET aqueous solubility, while compounds with [1,2,4] triazolo[4,3-a]quinoxaline-4-thiol moiety had a low level of ADMET aqueous solubility .Scientific Research Applications
Potential A2B Receptor Antagonists
The derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been studied as potential A2B receptor antagonists . The A2B receptor antagonism has been correlated with anticancer activity . Hence, the search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent .
Anticancer Agents
The compounds have shown promising results in cytotoxic evaluation, with six active derivatives showing IC 50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . This suggests that these compounds could be potential anticancer agents .
Antiviral Agents
Some of the synthesized compounds of [1,2,4]triazolo[4,3-a]quinoxaline were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . One of the compounds showed promising antiviral activity .
Antimicrobial Agents
Several compounds of [1,2,4]triazolo[4,3-a]quinoxaline exhibited antibacterial and/or antifungal activities . This suggests that these compounds could be potential antimicrobial agents .
Synthesis of Novel Derivatives
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This has led to the creation of novel derivatives with potential medicinal applications .
Structure Activity Relationship Analyses
The structure activity relationship analyses of the new compounds were explored . This analysis helps in understanding the relationship between the structure of the compounds and their biological activity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQAJVMFHPXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)


![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3,7-dimethyl-6-octenyl)sulfanyl]-3-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2602766.png)

![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)